Ecgonine hydrochloride

説明

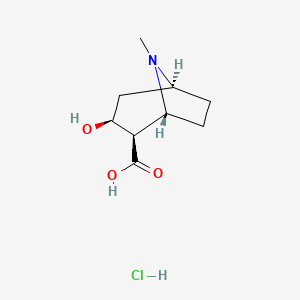

エクゴニン(塩酸塩)はトロパンアルカロイドであり、コカインの重要な代謝産物です。 コカの葉に自然に存在し、コカインの前駆体および代謝産物の両方です . この化合物は、コカインとの密接な関係から、米国ではスケジュールII物質に分類されています . エクゴニン(塩酸塩)の分子式はC9H15NO3 • HCl、分子量は221.7 g/molです .

準備方法

合成経路と反応条件: エクゴニン(塩酸塩)は、酸またはアルカリを用いたコカインの加水分解によって合成できます . 加水分解プロセスには、コカインをエクゴニンとその他の副産物に分解することが含まれます。反応条件は通常、コカインを塩酸または水酸化ナトリウムで加熱することを含みます。

工業的生産方法: 工業的な環境では、エクゴニン(塩酸塩)は、コカの葉を抽出し、その抽出物を加水分解することによって生産されます。 生成されたエクゴニンはその後、精製され、塩酸塩の形に変換されます . このプロセスにより、研究や法医学的な用途に適した、高収率のエクゴニン(塩酸塩)が得られます。

化学反応の分析

Hydrolysis and Degradation Pathways

Ecgonine hydrochloride is synthesized via hydrolysis of cocaine under acidic or alkaline conditions . This reaction cleaves both ester groups in cocaine, yielding ecgonine and benzoic acid:

- Acid Hydrolysis : Prolonged heating with concentrated HCl produces anhydroecgonine (C₉H₁₃NO₂) via intramolecular dehydration .

- Alkaline Hydrolysis : Forms ecgonine methyl ester (EME), a metabolite detectable in urine for up to 98 hours .

Table 1: Hydrolysis Products Under Different Conditions

| Condition | Primary Product | Byproduct/Artifact | Detection Window |

|---|---|---|---|

| Acidic (HCl, Δ) | Anhydroecgonine | CO₂ (via decarboxylation) | - |

| Alkaline (NaOH) | Ecgonine Methyl Ester | Benzoylecgonine | 72–98 hours |

Oxidation Reactions

Ecgonine undergoes oxidation to form derivatives critical for analytical identification:

- Potassium Permanganate (KMnO₄) : Oxidizes the hydroxyl group, yielding anhydroecgonine and ketone derivatives .

- Chromium Trioxide (CrO₃) : Produces ecgoninone (C₉H₁₃NO₃), identifiable via UV absorption at 275 nm .

Key Reaction :

Reduction Reactions

Reductive pathways modify ecgonine’s functional groups:

- Catalytic Hydrogenation : Using H₂ and Pd/C, ecgonine is reduced to dihydroecgonine , altering its CNS activity .

- Sodium Amalgam (Na/Hg) : Reduces ecgonine methyl ester (EME) to pseudoecgonine, a precursor in cocaine synthesis .

Table 2: Reduction Reagents and Outcomes

| Reagent | Product | Application | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Dihydroecgonine | Pharmacological studies | 85–90 |

| Na/Hg + H₂SO₄ | Pseudoecgonine | Cocaine analog synthesis | ≥97.5 |

Substitution and Esterification

Ecgonine’s hydroxyl and carboxyl groups participate in nucleophilic substitutions:

- Acyl Chlorides : Form ecgonine esters (e.g., benzoylecgonine) .

- Alkyl Halides : Produce ecgonine ethers , used in forensic derivatization for GC-MS analysis .

Example Reaction :

Thermal Decomposition

Heating this compound above 280°C induces decomposition:

Analytical Derivatization

Ecgonine’s polarity necessitates derivatization for chromatographic analysis:

- Propylation : Converts carboxyl and amine groups to propyl esters/amides .

- p-Nitrobenzoylation : Enhances detectability in GC-MS via alcohol group derivatization .

Table 3: Derivatization Protocols for Ecgonine

| Step | Reagent | Purpose |

|---|---|---|

| Propylation | Propyl chloroformate | Neutralize carboxyl/amine groups |

| p-Nitrobenzoylation | p-Nitrobenzoyl chloride | Improve chromatographic resolution |

Industrial and Forensic Relevance

科学的研究の応用

Scientific Research Applications

Ecgonine hydrochloride has several notable applications across different fields:

- Forensic Chemistry : It is used as an analytical reference standard to identify and quantify cocaine and its metabolites in biological samples. Its stability in urine makes it a reliable marker for cocaine use, particularly in inadequately preserved specimens .

- Pharmacology : Research on ecgonine contributes to understanding the pharmacokinetics and pharmacodynamics of cocaine. It aids in developing treatments for cocaine addiction by elucidating the metabolic pathways involved .

- Analytical Chemistry : this compound serves as a standard in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) methods for detecting cocaine metabolites .

- Biological Studies : Investigations into its biological activity reveal potential therapeutic effects, including anti-inflammatory and analgesic properties. These studies explore its mechanism of action and its interactions with various biological systems .

Pharmacological Effects

This compound exhibits several pharmacological properties:

- CNS Activity : Compounds related to ecgonine can penetrate the blood-brain barrier, potentially offering therapeutic effects on the central nervous system without causing common side effects associated with traditional CNS-active drugs .

- Anti-inflammatory Properties : Research indicates that ecgonine derivatives may inhibit prostaglandin synthesis, which could reduce pain and inflammation, making them candidates for treating inflammatory disorders.

- Analgesic Effects : The metabolites generated from ecgonine may provide pain relief while minimizing gastrointestinal and renal toxicity typically associated with conventional analgesics .

Metabolism and Detection

The metabolism of ecgonine is significant for both therapeutic use and drug testing:

- Metabolic Pathways : Ecgonine is primarily excreted as ecgonine methyl ester and benzoylecgonine. Studies indicate that ecgonine methyl ester accounts for a substantial percentage (26-60%) of the cocaine dose excreted in urine, with an elimination half-life of approximately 4.2 hours .

- Detection in Drug Testing : Ecgonine has been suggested as a stable metabolite for detecting cocaine use due to its longer detection window compared to other metabolites, remaining detectable in urine for up to 98 hours after administration .

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

- Urinary Excretion Study : A study compared urinary excretion rates of ecgonine with other cocaine metabolites following controlled administration of cocaine. Results showed that ecgonine concentrations peaked later than other analytes, highlighting its potential as a reliable marker for identifying cocaine use due to its stability in urine .

- Pharmacological Investigations : Research has focused on the analgesic properties of ecgonine derivatives, demonstrating their efficacy in reducing pain through mechanisms that avoid common side effects associated with traditional pain relievers .

- Therapeutic Applications : Investigations into derivatives of ecgonine suggest potential applications in treating immunoregulatory disorders, neuromuscular disorders, joint disorders, connective tissue disorders, circulatory disorders, and pain management .

作用機序

エクゴニン(塩酸塩)は、さまざまな分子標的や経路と相互作用することで効果を発揮します。 それは三級塩基であり、酸とアルコールの性質を持っています . エクゴニンはトロピンに対応するカルボン酸であり、酸化によって類似の生成物を生成します . この化合物は、コカインと同様に、ドーパミン、セロトニン、ノルエピネフリンなどの神経伝達物質の再取り込みを阻害することができます . この阻害により、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、刺激効果が生じます。

6. 類似の化合物との比較

エクゴニン(塩酸塩)は、コカインとの構造的類似性と、コカインの代謝産物と前駆体の両方としての役割のためにユニークです . 類似の化合物には以下が含まれます。

ベンゾイルエクゴニン: コカインの主要な代謝産物であり、コカインの使用のマーカーとしてよく使用されます.

エクゴニンメチルエステル: コカインの別の代謝産物であり、コカインの加水分解によって形成されます.

アンヒドロエクゴニン: エクゴニンの酸化誘導体です.

エクゴニン(塩酸塩)は、コカインの代謝と合成における特定の役割のために際立っており、法医学および分析化学における貴重な化合物となっています。

類似化合物との比較

Ecgonine (hydrochloride) is unique due to its close structural relation to cocaine and its role as both a metabolite and a precursor of cocaine . Similar compounds include:

Benzoylecgonine: A major metabolite of cocaine, often used as a marker for cocaine use.

Ecgonine Methyl Ester: Another metabolite of cocaine, formed through the hydrolysis of cocaine.

Anhydroecgonine: An oxidized derivative of ecgonine.

Ecgonine (hydrochloride) stands out due to its specific role in the metabolism and synthesis of cocaine, making it a valuable compound in forensic and analytical chemistry.

生物活性

Ecgonine hydrochloride is a notable compound derived from the hydrolysis of cocaine, and it has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and implications for drug testing.

Overview of this compound

This compound is a tropane alkaloid that serves as an important metabolite of cocaine. It is produced through the enzymatic hydrolysis of cocaine in the body and can be detected in urine as a marker for cocaine use. Understanding its biological activity is crucial for both therapeutic applications and forensic toxicology.

Pharmacological Effects

This compound exhibits several pharmacological properties that have been studied extensively:

- CNS Activity : Compounds related to ecgonine, including this compound, have been noted for their ability to penetrate the blood-brain barrier. They may exert effects on the central nervous system (CNS) without causing common side effects associated with traditional CNS-active drugs, such as euphoria or tachycardia .

- Anti-inflammatory Properties : Research indicates that ecgonine derivatives may have anti-inflammatory effects by inhibiting prostaglandin synthesis through the action of phospholipase . This inhibition can reduce pain and inflammation, making ecgonine a potential candidate for treating inflammatory disorders.

- Analgesic Effects : The production of analgesic compounds in vivo from ecgonine may contribute to its pain-relieving properties. The metabolites generated could provide analgesic benefits while minimizing gastrointestinal and renal toxicity often associated with conventional analgesics .

Metabolism and Detection

The metabolism of this compound is significant for both therapeutic use and drug testing:

- Metabolic Pathways : Ecgonine is primarily excreted as ecgonine methyl ester and benzoylecgonine. Studies show that ecgonine methyl ester accounts for a substantial percentage (26-60%) of the cocaine dose excreted in urine . The elimination half-life of ecgonine methyl ester is approximately 4.2 hours, which is shorter than that of benzoylecgonine (5.1 hours) .

- Detection in Drug Testing : Ecgonine has been suggested as a stable metabolite for detecting cocaine use due to its longer detection window compared to other metabolites. It can remain detectable in urine for up to 98 hours after administration . This property makes it a valuable analyte in forensic toxicology.

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

特性

IUPAC Name |

(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5;/h5-8,11H,2-4H2,1H3,(H,12,13);1H/t5-,6+,7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWQTEPEBQYIFB-PXXJPSRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

481-37-8 (Parent) | |

| Record name | Ecgonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5796-31-6 | |

| Record name | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (1:1), (1R,2R,3S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecgonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECGONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1Q6UAE4VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。